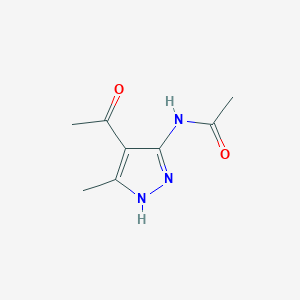![molecular formula C11H8N4O2S2 B11033132 2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033132.png)
2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: is a heterocyclic compound with a fascinating structure. Thiazoles, like this compound, are five-membered rings containing sulfur and nitrogen atoms. They exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of appropriate precursors, followed by cyclization. Researchers have explored variations in substituents at positions 2 and 4 to modulate its properties.
Reaction Conditions:: The exact reaction conditions depend on the specific synthetic pathway chosen. general strategies involve coupling reactions, cyclizations, and functional group transformations.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up.
Analyse Chemischer Reaktionen
Reactivity:: This compound can participate in various reactions, such as oxidation, reduction, and substitution. The thiazole ring’s nitrogen and sulfur atoms play crucial roles in these transformations.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or other reactive sites.
Major Products:: The specific products depend on reaction conditions and substituents. For instance, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Antibacterial: Investigated for its antimicrobial properties.
Antitumor: Studied for potential cancer therapies.
Other Biological Effects: Ongoing research to uncover additional activities.
Industry:: Applications in materials science, drug discovery, and agrochemicals.
Wirkmechanismus
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Detailed studies are needed to elucidate its precise mechanism.
Eigenschaften
Molekularformel |
C11H8N4O2S2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H8N4O2S2/c1-6-5-15-9(17)7(4-13-11(15)19-6)8(16)14-10-12-2-3-18-10/h2-5H,1H3,(H,12,14,16) |
InChI-Schlüssel |
OZBOKUATCAHAMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11033052.png)
![(1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11033060.png)
![7-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11033061.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11033063.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11033071.png)
![7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11033084.png)
![2-(4-benzylpiperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11033087.png)
![3-(biphenyl-4-ylcarbonyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11033091.png)
![3-[2-(4-Benzylpiperazino)-6-oxo-1,6-dihydro-4-pyrimidinyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11033107.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11033124.png)

![N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-[4-(3-methyl-butoxy)-phenyl]-guanidine](/img/structure/B11033129.png)
![7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033131.png)
